molecular formula C23H22FN3O2 B2910545 N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-61-4

N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2910545
CAS RN: 866346-61-4
M. Wt: 391.446
InChI Key: PDMPPQHCRIKPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrano ring, a pyrido ring, and a quinoline ring. These types of structures are often found in pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrano and pyrido rings, the introduction of the fluoro and methyl groups, and the formation of the imino and carboxamide groups. The exact methods would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrano and pyrido rings would likely contribute to the rigidity of the molecule, while the fluoro and methyl groups could affect its polarity and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imino and carboxamide groups, as well as the fluoro and methyl groups. It could potentially undergo a variety of reactions, including nucleophilic substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase its stability, while the presence of the imino and carboxamide groups could affect its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures have pharmaceutical and biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential uses. It could also be interesting to investigate its mechanism of action and potential biological activities .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-13-6-7-16(12-19(13)24)26-23(28)18-11-15-10-14-4-2-8-27-9-3-5-17(20(14)27)21(15)29-22(18)25/h6-7,10-12,25H,2-5,8-9H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMPPQHCRIKPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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